1-Benzyl-4-benzoylpiperidine
Description
1-Benzyl-4-benzoylpiperidine is a piperidine derivative featuring a benzyl group at the 1-position and a benzoyl group (C₆H₅CO-) at the 4-position of the piperidine ring. Piperidine derivatives are widely studied for their structural versatility and applications in medicinal chemistry, particularly as intermediates in drug synthesis or as bioactive molecules. However, direct data on this compound are absent in the provided evidence. To address this gap, this article focuses on structurally analogous 4-substituted 1-benzylpiperidine compounds, which share critical features such as aromatic substituents or functional groups at the 4-position. These analogs provide insights into how substituents influence chemical properties, reactivity, and biological activity.
Properties
Molecular Formula |
C19H21NO |
|---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
(1-benzylpiperidin-4-yl)-phenylmethanone |
InChI |
InChI=1S/C19H21NO/c21-19(17-9-5-2-6-10-17)18-11-13-20(14-12-18)15-16-7-3-1-4-8-16/h1-10,18H,11-15H2 |
InChI Key |
IIFNUKMZTPHHKE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)C2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The 4-position of the piperidine ring is a key site for structural modification, impacting physicochemical properties and pharmacological profiles. Below is a detailed comparison of 1-Benzyl-4-benzoylpiperidine analogs based on substituent type, supported by evidence:
1-Benzyl-4-Aminopiperidine Derivatives
- Structure : Features a primary amine (-NH₂) at the 4-position.
- Key Data: Molecular formula: C₁₂H₁₈N₂ (e.g., 4-Amino-1-benzylpiperidine) . Safety: Limited toxicological data; first-aid measures include immediate flushing with water for eye/skin exposure . Applications: Used as intermediates in synthesizing bioactive molecules, such as acetylcholinesterase inhibitors .
1-Benzyl-4-Piperidone (1-Benzyl-4-oxopiperidine)
- Structure : Contains a ketone group (=O) at the 4-position.
- Key Data: Molecular formula: C₁₂H₁₅NO . Physical properties: Boiling point 133–135°C (7 mmHg), density 1.059 g/cm³, refractive index 1.5399 . Synthesis: Intermediate in preparing rigid analogs of acetylcholinesterase inhibitors (e.g., E2020, IC₅₀ = 5.7 nM) . Safety: No significant hazards classified; handle with standard lab precautions .
1-Benzyl-4-Chloropiperidine
- Structure : Chlorine atom (-Cl) at the 4-position.
- Key Data: Molecular formula: C₁₂H₁₆ClN . Applications: Potential as a synthetic intermediate for nucleophilic substitution reactions due to the chloro group’s reactivity .
4-Benzylpiperidine
- Structure : Lacks a substituent at the 4-position but shares the benzyl group at the 1-position.
- Key Data :
Other 4-Substituted Derivatives
- 1-Benzyl-4-Hydroxypiperidine: Contains a hydroxyl (-OH) group; molecular formula C₁₂H₁₇NO₂ .
- 1-Benzyl-4-Piperidinecarboxaldehyde: Features an aldehyde (-CHO) group; molecular formula C₁₃H₁₇NO .
- 1-Benzyl-4-Bromopiperidin-3-one: Bromo-substituted derivative; molecular formula C₁₂H₁₄BrNO .
Comparative Data Table
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (e.g., ketone in 1-Benzyl-4-piperidone): Increase polarity and reactivity, making derivatives suitable for drug candidates (e.g., E2020’s anti-AChE activity) .
- Halogen Substituents (e.g., -Cl, -Br): Improve lipophilicity and serve as leaving groups in synthetic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
